4-Mercaptobenzonitrile
Overview
Description
4-Mercaptobenzonitrile, also known as 4-cyanobenzenethiol or 4-cyanothiophenol, is an organic compound with the molecular formula C7H5NS. It is characterized by a benzene ring substituted with a nitrile group (-CN) and a thiol group (-SH) at the para position. This compound is notable for its applications in surface chemistry, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces .
Scientific Research Applications
4-Mercaptobenzonitrile has a wide range of applications in scientific research:
Surface Chemistry: It is used in the formation of SAMs on gold and silver electrodes, which are studied using techniques like surface-enhanced Raman spectroscopy (SERS) and surface-enhanced infrared absorption spectroscopy (SEIRAS)
Electrochemistry: It serves as a reporter molecule for studying electrostatic interactions at electrode interfaces through the vibrational Stark effect.
Nanotechnology: It is used in the synthesis of nanoprobes for detecting sulfides in complex matrices.
Catalysis: It is employed in the study of electrocatalytic processes and the development of new catalytic methodologies.
Safety and Hazards
4-Mercaptobenzonitrile is considered a controlled product and may require documentation to meet relevant regulations . It is labeled with the GHS07 pictogram and the signal word "Danger" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .
Future Directions
Future research on 4-Mercaptobenzonitrile could focus on its applications in various fields such as catalysis, biomedical processes, and solar cell materials . Further studies could also explore its potential use in the development of new methodologies to control and characterize catalysts confined to electrode surfaces .
Preparation Methods
4-Mercaptobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-halogenobenzonitrile with sodium sulfide or sodium hydrogen sulfide in the presence of an inert organic solvent . The reaction conditions typically include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol group. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Mercaptobenzonitrile undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. .
Mechanism of Action
The mechanism by which 4-mercaptobenzonitrile exerts its effects is primarily through its ability to form strong bonds with metal surfaces via the thiol group. This interaction is crucial for the formation of SAMs, which can modify the surface properties of metals. The nitrile group can also participate in interactions with the local electric field, making it a valuable tool for studying electrostatic effects at interfaces .
Comparison with Similar Compounds
4-Mercaptobenzonitrile can be compared with other thiol and nitrile-containing compounds such as benzonitrile and benzylcyanide. Unlike benzonitrile, which primarily interacts through the nitrile group, this compound interacts through both the thiol and nitrile groups, providing unique surface chemistry properties . Benzylcyanide, on the other hand, has a different spatial arrangement and reactivity due to the presence of an additional methylene group.
Similar Compounds
- Benzonitrile
- Benzylcyanide
- 4-Cyanobenzenesulfonamide
- 4-Cyanothiophenol
This compound stands out due to its dual functional groups, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-sulfanylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPUXVBBHWUOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342852 | |
Record name | 4-mercaptobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36801-01-1 | |
Record name | 4-mercaptobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thiobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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